![molecular formula C16H12ClN5O3 B12497264 N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine derivative.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Formation of the Hydrazone Moiety: This involves the reaction of the imidazole derivative with a hydrazine compound under controlled conditions to form the hydrazone linkage.
Final Assembly: The final step involves the coupling of the hydrazone-imidazole intermediate with a suitable carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone moiety is particularly important for its binding affinity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- 2-(4-chlorophenoxy)-N’-isopropylacetohydrazide
Uniqueness
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C16H12ClN5O3 |
|---|---|
Poids moléculaire |
357.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-[(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O3/c17-9-1-3-10(4-2-9)20-16(25)14-15(19-8-18-14)22-21-12-6-5-11(23)7-13(12)24/h1-8,23-24H,(H,18,19)(H,20,25) |
Clé InChI |
WBGACQFZSKXYFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=C(N=CN2)N=NC3=C(C=C(C=C3)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)


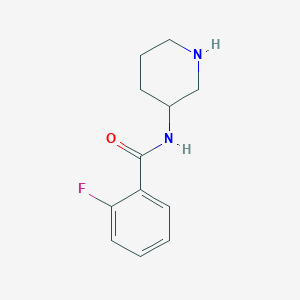
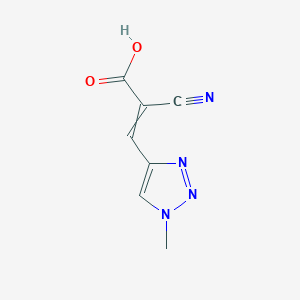
![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
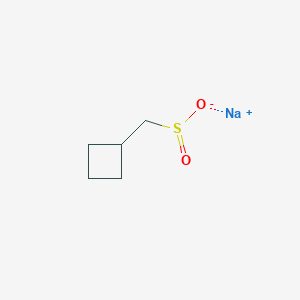
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
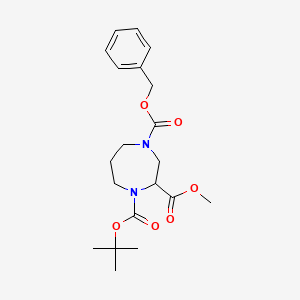
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)
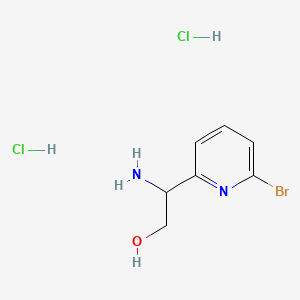
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)
